![molecular formula C24H28BrN3O4S B2412905 6-(6-溴-4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)-N-[2-(3,4-二甲氧基苯基)乙基]己酰胺 CAS No. 422288-39-9](/img/new.no-structure.jpg)
6-(6-溴-4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)-N-[2-(3,4-二甲氧基苯基)乙基]己酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a bromo group, a sulfanylidene group, and a hexanamide chain linked to a dimethoxyphenyl ethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, compounds with quinazolinone cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific structure of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide suggests it could interact with biological targets in a similar manner, warranting further investigation.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor activities. The presence of the dimethoxyphenyl group may enhance its pharmacological properties.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization could lead to the discovery of novel compounds with desirable properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thionation: The conversion of the carbonyl group to a sulfanylidene group can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Amidation: The final step involves the coupling of the quinazolinone derivative with 2-(3,4-dimethoxyphenyl)ethylamine and hexanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the hexanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core or the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives or debrominated products.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by inhibiting enzymes or receptors involved in critical biological pathways. The bromo and sulfanylidene groups may enhance binding affinity and specificity to these targets, while the hexanamide chain could influence the compound’s pharmacokinetics.
相似化合物的比较
Similar Compounds
6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: Lacks the hexanamide and dimethoxyphenyl groups, potentially reducing its biological activity.
4-oxo-2-sulfanylidene-1H-quinazoline: Similar core structure but without the bromo and hexanamide groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide: Contains the hexanamide and dimethoxyphenyl groups but lacks the quinazolinone core.
Uniqueness
The uniqueness of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide lies in its combination of functional groups, which may confer enhanced biological activity and specificity compared to similar compounds. The presence of the bromo and sulfanylidene groups, along with the hexanamide linkage, makes it a promising candidate for further research and development.
This detailed overview provides a comprehensive understanding of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
422288-39-9 |
|---|---|
分子式 |
C24H28BrN3O4S |
分子量 |
534.47 |
IUPAC 名称 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33) |
InChI 键 |
VCFDASSDFPSLKE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


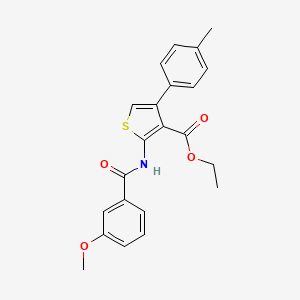
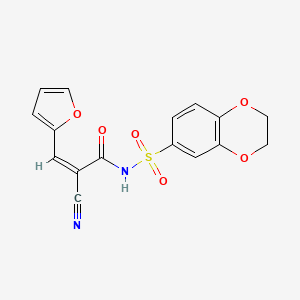
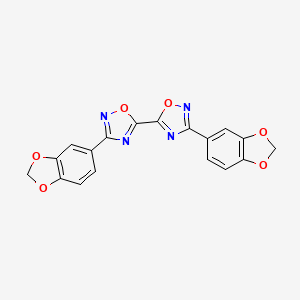

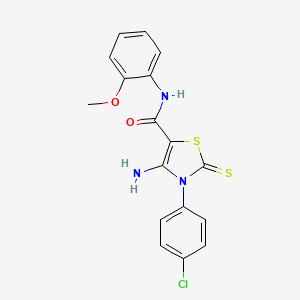

![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)
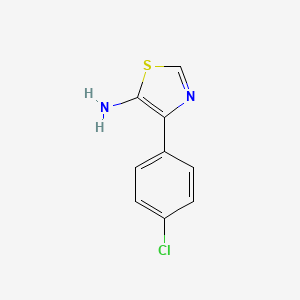
![6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2412836.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)
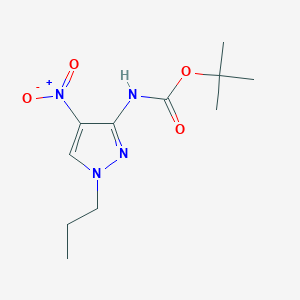
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)
![[2-(1-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B2412845.png)
